molecular formula C21H24N4O3S B12034343 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034343
M. Wt: 412.5 g/mol
InChI Key: VKJMVDROIKHLCX-LPYMAVHISA-N
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Description

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C21H24N4O3S and a molecular weight of 412.514 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O3S/c1-5-27-18-10-9-15(11-19(18)26-4)13-22-25-20(23-24-21(25)29)16-7-6-8-17(12-16)28-14(2)3/h6-14H,5H2,1-4H3,(H,24,29)/b22-13+

InChI Key

VKJMVDROIKHLCX-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C)OC

Origin of Product

United States

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